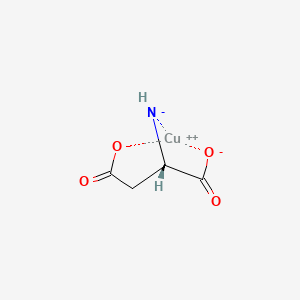

Copper, (L-aspartato)-

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C4H4CuNO4- |

|---|---|

Peso molecular |

193.62 g/mol |

Nombre IUPAC |

copper;(2S)-2-azanidylbutanedioate |

InChI |

InChI=1S/C4H6NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q-1;+2/p-2/t2-;/m0./s1 |

Clave InChI |

HLGMZGXBVPBQTP-DKWTVANSSA-L |

SMILES isomérico |

C([C@@H](C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |

SMILES canónico |

C(C(C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Techniques for Copper, L Aspartato Complexes

Solution-Based Synthesis Protocols and Optimization

Solution-based methods are the most common approaches for the preparation of Copper, (L-aspartato)- complexes, offering straightforward control over reaction parameters such as pH, temperature, and stoichiometry.

Aqueous Phase Crystallization Methods

Aqueous phase crystallization represents a fundamental and widely utilized technique for the synthesis of Copper, (L-aspartato)-. This method typically involves the direct reaction of a water-soluble copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), with L-aspartic acid in an aqueous solution. The pH of the reaction mixture is a critical parameter that influences the deprotonation of the carboxylic acid and amino groups of the L-aspartic acid, thereby affecting its coordination to the copper(II) ion. Optimal yields are often achieved by adjusting the pH to a value around 4.

In a typical procedure, stoichiometric amounts of L-aspartic acid and a copper(II) salt are dissolved in distilled water. The pH is then carefully adjusted, and the solution is stirred, sometimes with gentle heating, to facilitate the reaction and subsequent crystallization. For instance, the synthesis of a Cu(Asp)Cl₂ complex has been reported with a high yield of 95.02% when conducted at pH 4 for 3 hours. The resulting product is typically a blue solid. The reaction progress and product formation can be monitored by observing the color change of the solution and the precipitation of the complex.

Table 1: Optimized Conditions for Aqueous Synthesis of a Copper, (L-aspartato)- Complex

| Parameter | Optimal Value |

|---|---|

| pH | 4 |

| Reaction Time | 3 hours |

| Reactant Ratio (Cu²⁺:L-Aspartic Acid) | 1:2 (mmol) |

| Yield | 95.02% |

| Product Appearance | Blue solid |

This table summarizes the optimized parameters for the synthesis of a specific Copper, (L-aspartato)- chloride complex in an aqueous medium.

Solvent Evaporation Techniques for Single Crystal Growth

The growth of high-quality single crystals of Copper, (L-aspartato)- is crucial for definitive structural elucidation by X-ray crystallography. Slow solvent evaporation is a widely employed technique for this purpose. This method relies on gradually increasing the concentration of the complex in a solution until it reaches supersaturation, leading to the formation of well-ordered crystals.

The process begins with the preparation of a dilute solution of the synthesized Copper, (L-aspartato)- complex in a suitable solvent, often water or a mixed aqueous-organic solvent system. The choice of solvent is critical and should be one in which the complex has moderate solubility. The solution is then filtered to remove any impurities and left undisturbed in a controlled environment. The rate of evaporation is a key factor; slow evaporation, often achieved by covering the container with a perforated film or placing it in a desiccator, generally yields larger and higher quality crystals. The temperature should be kept constant to avoid rapid changes in solubility that could lead to the formation of polycrystalline material. While specific protocols for Copper, (L-aspartato)- are not extensively detailed in the literature, the general principles of slow evaporation for copper-amino acid complexes are applicable. rajpub.comresearchgate.netrajpub.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of coordination polymers and crystalline materials that may not be accessible under ambient conditions. These methods involve carrying out the synthesis in a sealed vessel, such as a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. The autogenous pressure generated under these conditions can facilitate the dissolution of reactants and promote the crystallization of novel phases.

For the synthesis of Copper, (L-aspartato)- complexes, a hydrothermal approach would involve heating an aqueous mixture of a copper(II) salt and L-aspartic acid in an autoclave. The elevated temperature and pressure can influence the coordination mode of the L-aspartate ligand and the resulting crystal structure. Solvothermal synthesis is a similar process but utilizes a non-aqueous solvent or a mixture of water and an organic solvent. This can lead to the formation of different coordination polymers with potentially unique network topologies. While these methods have been successfully used to synthesize a variety of copper-based coordination polymers, specific applications to Copper, (L-aspartato)- are not widely reported, but the general principles suggest their potential for producing novel structures. cmu.edursc.orgresearchgate.netsapub.org

Controlled Crystallization in Gel Media and Diffusion-Limited Growth

Crystallization in gel media offers a method for growing high-quality single crystals by slowing down the diffusion of reactants, thereby reducing the rate of nucleation and promoting the growth of larger, more perfect crystals. In this technique, a gel, such as silica gel, is used as the growth medium. The reactants are typically allowed to diffuse slowly towards each other through the gel, creating a localized region of supersaturation where crystal growth occurs.

For a Copper, (L-aspartato)- complex, one could envision a setup where a solution of a copper(II) salt is placed on top of a gel column, and a solution of L-aspartic acid is allowed to diffuse from the bottom. As the two solutions diffuse into the gel, they meet and react to form the complex, which then crystallizes. This diffusion-limited growth can lead to the formation of well-defined single crystals. However, there is a lack of specific reports in the scientific literature detailing the application of gel-based crystallization methods for Copper, (L-aspartato)- complexes.

Impact of Chiral Purity of L-Aspartic Acid on Synthetic Outcomes

The chirality of the L-aspartic acid ligand plays a crucial role in the synthesis and structure of the resulting copper complexes. Since L-aspartic acid is a chiral molecule, its coordination to a metal center can lead to the formation of chiral complexes. The use of enantiomerically pure L-aspartic acid is essential for the synthesis of a chirally pure Copper, (L-aspartato)- complex.

The stereochemistry of the ligand dictates the three-dimensional arrangement of the atoms in the resulting coordination compound. If a racemic mixture of aspartic acid (a mixture of D- and L-aspartic acid) were used, it could lead to the formation of a mixture of diastereomeric complexes, which could complicate crystallization and characterization. The specific spatial orientation of the amino and carboxylate groups in L-aspartic acid directs the formation of a particular stereoisomer of the copper complex. This enantioselective control is a key aspect of synthesizing well-defined, chirally active metal-organic frameworks and coordination compounds. The principles of chiral induction and recognition are fundamental in this context, where the chirality of the ligand is transferred to the supramolecular structure of the complex. acs.orgrsc.orgrsc.orgnih.govnih.gov

Synthesis of Mixed-Ligand and Ternary Copper, (L-aspartato)- Derivatives

The coordination sphere of the copper(II) ion in the Copper, (L-aspartato)- complex can be further modified by the introduction of a second, different ligand, leading to the formation of mixed-ligand or ternary complexes. These complexes can exhibit different properties compared to the parent binary complex.

The synthesis of such derivatives typically involves the reaction of a pre-formed Copper, (L-aspartato)- complex with a secondary ligand, or a one-pot reaction of a copper(II) salt with both L-aspartic acid and the secondary ligand. A variety of secondary ligands can be employed, including other amino acids, heterocyclic bases (like pyridine or bipyridine), or other chelating agents. For example, ternary complexes of copper(II) with L-aspartic acid and other amino acids like serine and valine have been synthesized. researchgate.netpleiades.online The formation of these mixed-ligand complexes is governed by the relative stability constants of the respective binary and ternary species. The resulting complexes can have different coordination geometries and electronic properties, which can be fine-tuned by the choice of the secondary ligand.

Table 2: Examples of Synthesized Ternary Copper, (L-aspartato)- Complexes

| Secondary Ligand | Resulting Complex Composition |

|---|---|

| Valine | Cu(HAsp)(Val)·H₂O |

| Serine | Cu(HAsp)(Ser)·3H₂O |

This table provides examples of the compositions of ternary complexes formed with Copper, (L-aspartato)- and other amino acids. researchgate.net

Advanced Structural Elucidation and Coordination Chemistry of Copper, L Aspartato Complexes

Analysis of Coordination Geometry and Local Environment around Copper(II) Centers

The electronic configuration of the copper(II) ion (d⁹) predisposes it to distorted coordination geometries, primarily due to the Jahn-Teller effect. In complexes with L-aspartate, this results in several common coordination environments, including distorted square-pyramidal, square planar, and elongated octahedral arrangements.

The most prevalent coordination geometry for copper(II) in complexes with L-aspartate is a five-coordinate, distorted square-pyramidal arrangement. researchgate.netat.uanih.govmdpi.comresearchgate.net This geometry is observed in numerous binary and ternary complexes. For instance, in diaqua(L-aspartato)copper(II), the Cu(II) ion is in a distorted tetragonal pyramidal coordination. researchgate.netcolab.ws Similarly, the complex (L-aspartato)(imidazole)copper(II) dihydrate features a copper atom in a distorted square-pyramidal environment. at.ua

In these structures, the basal plane of the pyramid is typically formed by four donor atoms, with a fifth donor atom occupying the apical position at a longer distance. iucr.org A detailed crystallographic study of [Cu(L-asp)(phen)]·3.5H₂O revealed two distinct copper complexes coexisting in the crystal. iucr.org One is a monomeric species where the basal plane around the Cu(II) center is formed by the amino nitrogen and α-carboxylate oxygen of the aspartate ligand, along with two nitrogen atoms from a phenanthroline ligand. The pyramid is completed by an apical bond to the β-carboxylate oxygen of the same aspartate group. iucr.org The copper atom is slightly displaced from this basal plane. iucr.org

The degree of distortion from a perfect square pyramid can be quantified by the trigonality index (τ). This parameter helps to describe the geometry on a scale from 0 (perfect square pyramid) to 1 (perfect trigonal bipyramid). nih.gov The geometries in copper(II)-aspartate complexes typically show significant deviation from the ideal square pyramid. acs.org

| Bond | Atom 1 | Atom 2 | Distance (Å) | Position |

|---|---|---|---|---|

| Cu(2)─O(6) | Copper(II) | α-Carboxylate Oxygen | 1.959 (5) | Basal |

| Cu(2)─N(4) | Copper(II) | Amino Nitrogen | 1.992 (5) | Basal |

| Cu(2)─N(5) | Copper(II) | Phenanthroline Nitrogen | 2.002 (5) | Basal |

| Cu(2)─N(6) | Copper(II) | Phenanthroline Nitrogen | 2.011 (5) | Basal |

| Cu(2)─O(7) | Copper(II) | β-Carboxylate Oxygen | 2.226 (5) | Apical |

While less common than square-pyramidal, square planar and elongated octahedral geometries are also observed. In some instances, a complex may appear square planar, but weak interactions with axial ligands create a six-coordinate, elongated octahedral environment. researchgate.netlatamjpharm.org This is characteristic of the Jahn-Teller effect in octahedral Cu(II) complexes, which results in two long axial bonds and four shorter equatorial bonds. researchgate.net

For example, the coordination around the copper ion in the related complex Cu(L-glutamate)·2H₂O is approximately square planar. latamjpharm.org However, two additional, longer-distance interactions with glutamate (B1630785) oxygen atoms complete a severely distorted octahedron. latamjpharm.org Electron Paramagnetic Resonance (EPR) studies on various copper-amino acid complexes often yield g-tensor values (gₓ ≈ gᵧ < g₂) that are consistent with an unpaired electron in a dₓ²-ᵧ² orbital, which is characteristic of both elongated square-pyramidal and elongated octahedral geometries. mdpi.comconicet.gov.arresearchgate.net In some cases, the interaction with axial ligands is so weak that the geometry is best described as square planar. rsc.org

In diaqua(L-aspartato)copper(II), [Cu(L-Asp)(H₂O)₂], two water molecules are directly coordinated to the copper center. researchgate.netcolab.ws One water molecule occupies a position in the basal plane of the distorted square pyramid, while the second water molecule takes the apical position. latamjpharm.org Similarly, in the mixed-ligand complex aqua(L-aspartato)(2,2'-bipyridine)copper(II) trihydrate, a water molecule occupies the apical position of the square-pyramidal structure. lbp.world These coordinated water molecules are crucial in completing the coordination sphere and often participate in extensive hydrogen-bonding networks that stabilize the crystal lattice. mdpi.comiucr.orgresearchgate.net The removal or substitution of these solvent molecules can lead to changes in the coordination geometry and the formation of different polymeric structures.

Ligand Binding Modes and Chelation Characteristics of the L-Aspartate Anion

The L-aspartate anion is a versatile ligand capable of coordinating to metal centers in several distinct modes. wikipedia.org Its ability to act as both a chelating and a bridging ligand is fundamental to the structural chemistry of its copper(II) complexes.

The most common binding mode for L-aspartate, like other α-amino acids, is as a bidentate chelating ligand. researchgate.net Chelation occurs through the deprotonated α-carboxylate oxygen and the nitrogen atom of the amino group to form a stable five-membered ring. latamjpharm.orglbp.worldwikipedia.orgscirp.org This N,O-bidentate coordination is a recurring motif in the equatorial plane of copper(II)-aspartate complexes. at.ualbp.world This chelation is a strong interaction that forms the basis of many monomeric and polymeric copper-aspartate structures. scirp.org

| Binding Mode | Coordinating Atoms | Resulting Structure | References |

|---|---|---|---|

| Bidentate Chelation | Amino Nitrogen and α-Carboxylate Oxygen | Forms a stable five-membered chelate ring, common in monomeric and polymeric units. | at.ualatamjpharm.orglbp.worldwikipedia.orgresearchgate.netscirp.org |

| Bridging Coordination | β-Carboxylate Oxygen links to an adjacent Cu(II) center. | Leads to the formation of one-, two-, or three-dimensional polymeric networks. | researchgate.netiucr.orglatamjpharm.orgresearchgate.net |

| Tridentate Chelation | Amino Nitrogen, α-Carboxylate Oxygen, and β-Carboxylate Oxygen | Observed in some monomeric complexes, where all three functional groups bind to a single Cu(II) center. | mdpi.comiucr.org |

The presence of the second carboxylate group (the β-carboxylate) allows the L-aspartate anion to act as a bridging ligand, linking multiple copper(II) centers to form polymeric structures. researchgate.netiucr.org In these arrangements, while one part of the aspartate molecule chelates a copper ion in the typical bidentate fashion, the β-carboxylate group coordinates to an adjacent copper ion. latamjpharm.org

For example, in the crystal structure of diaqua(L-aspartato)copper(II), the basal plane of the square pyramid is formed by the amino nitrogen and α-carboxylate oxygen from one aspartate ion, a water molecule, and crucially, a β-carboxylate oxygen from a neighboring aspartate ion. latamjpharm.org This bridging results in the formation of one-dimensional polymeric chains. lbp.world In other structures, such as the polymeric form of [Cu(L-asp)(phen)]·3.5H₂O, the β-carboxylate oxygen of one aspartate unit occupies the apical position of an adjacent copper center, also leading to a chain-like polymer. iucr.org This ability to form polymeric chains through carboxylate bridging is a key feature of the coordination chemistry of copper with L-aspartate. researchgate.net

Multidentate and Extended Bridging Modes of L-Aspartate

The L-aspartate ligand is capable of adopting a variety of coordination modes, acting as a multidentate ligand that can bridge multiple copper(II) centers. This bridging capability is fundamental to the formation of extended structures. The specific coordination mode employed is influenced by factors such as pH, the presence of ancillary ligands, and crystallization conditions.

One common bridging mode involves the syn-anti conformation of the carboxylate group, which has been observed to construct two-dimensional (2D) polymeric networks. lbp.worldacs.org In some instances, each L-aspartate ion can bond to three different copper ions, contributing to the formation of a polymeric layer structure. iucr.org For example, in the complex [Cu(L-Asp)(Im)]·2H2O, the L-aspartate ligand bridges three metal ions. researchgate.net A particularly noteworthy and unprecedented coordination mode is the μ4-1,2κO:3,4κOκN mode, where pairs of L- and D-aspartate ligands chelate pairs of adjacent copper cations. ingentaconnect.com In some polymeric structures, the aspartate group acts as a bridge between two different copper centers. iucr.org The versatility of L-aspartate is further highlighted by its ability to coordinate to as many as five metal centers in a nickel complex, a testament to its remarkable bridging potential. acs.org

Architectural Diversity in Extended Structures: From Mononuclear to Polymeric Frameworks

The ability of the L-aspartato ligand to adopt various coordination and bridging modes leads to a remarkable architectural diversity in the solid state. These structures range from discrete mononuclear units to one-, two-, and three-dimensional coordination polymers.

One-Dimensional (1D) Chain Architectures

One-dimensional chain architectures are a common motif in copper(L-aspartato) complexes. These chains can be formed through various bridging interactions. For instance, in some complexes, the aspartate group bridges two different copper centers to form a polymeric chain. iucr.org The introduction of ancillary ligands can also facilitate the formation of 1D chains. For example, a complex with 1,10-phenanthroline (B135089) as a coligand results in a 1D polymeric chain. lbp.world Similarly, the complex [Cu(L-glu)(im)]n (where L-glu is the L-glutamate anion and im is imidazole) exhibits a one-dimensional polymeric structure due to the bridging of the glutamate ligand. lbp.worldresearchgate.net In another example, a chiral 1D metal-organic coordination polymer has been synthesized using an L-prolineamide-substituted diarylacetylenedicarboxylic acid derivative, showcasing the role of chiral ligands in directing the formation of 1D helical chains. mdpi.com

Two-Dimensional (2D) Polymeric Networks

The bridging capabilities of the L-aspartate ligand are frequently utilized in the construction of 2D polymeric networks. The syn-anti bridging mode of the carboxylate groups of aspartic acid is particularly effective in forming 2D structures. lbp.world In the complex [(L-aspartato)(imidazole)copper(II)dihydrate], a 2D polymeric network is formed where each copper atom is coordinated by three aspartate ions and one imidazole (B134444) molecule. lbp.worldiucr.org Another example is a chiral and helical two-dimensional 6³-hcb net, which propagates its helicity in both dimensions. acs.org The use of ancillary ligands like 4,4'-bipyridine (B149096) can also lead to the formation of undulated chiral two-dimensional sheets. researchgate.net

Three-Dimensional (3D) Porous Coordination Compounds

The extension of coordination networks into three dimensions can lead to the formation of porous coordination compounds, also known as metal-organic frameworks (MOFs). A notable example is a novel three-dimensional copper aspartate coordination compound, Cu₄(Asp)₂(Ta)₂(H₂O)₂ · 2H₂O, formed through the solvothermal reaction of a copper salt, racemic aspartic acid, and 1,2,4-triazole. ingentaconnect.com This compound features a 3D porous structure with rectangular channels. ingentaconnect.comresearchgate.net The structure is built from centrosymmetric 8n-membered rectangular pipes (B44673) formed by pairs of L- and D-aspartate ligands, which are further bridged by copper cations. ingentaconnect.comresearchgate.net The use of mixed ligands, such as in a Cu(II) complex with L-aspartate and 4,4'-bipyridine, can also generate a three-dimensional framework by pillaring 2D helical layers. acs.org

Role of Ancillary Ligands (e.g., Bipyridine, Phenanthroline, Imidazole) in Modulating Coordination Architectures

Common ancillary ligands include N-donor heterocyclic ligands such as 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (phen), and imidazole (im). For instance, in the presence of 2,2'-bipyridine, a mononuclear complex, aqua(L-aspartato)(2,2'-bipyridine)copper(II) trihydrate, has been reported where both the aspartate and bipyridine act as bidentate chelating ligands. lbp.worldacs.org Similarly, with 1,10-phenanthroline, a monomeric complex, aqua(L-aspartato)(1,10-phenanthroline)copper(II) tetrahydrate, is formed where the L-aspartate ion is tridentate and facially coordinated. acs.orgnih.gov

The introduction of imidazole as an ancillary ligand can lead to the formation of a 2D polymeric network in [(L-aspartato)(imidazole)copper(II)dihydrate]. lbp.worldiucr.org In this complex, the copper atom is coordinated in a distorted square-pyramidal geometry by three aspartate ions and one imidazole molecule. lbp.worldiucr.org The use of bridging ancillary ligands, such as 4,4'-bipyridine, can link copper-aspartate units to form higher-dimensional structures. acs.orgresearchgate.net The nature of the ancillary ligand can also influence the dimensionality of the resulting framework, as seen in the formation of 1D, 2D, and 3D helical coordination polymers with different bidentate N-donor ligands. acs.org

| Complex | Ancillary Ligand | Dimensionality | Reference |

| [Cu(L-Asp)(bpy)(H₂O)]·3H₂O | 2,2'-bipyridine | 0D (mononuclear) | lbp.worldacs.org |

| [Cu(L-Asp)(phen)(H₂O)]·4H₂O | 1,10-phenanthroline | 0D (mononuclear) | acs.orgnih.gov |

| [Cu(L-Asp)(Im)]·2H₂O | Imidazole | 2D | lbp.worldiucr.org |

| {[Cu(L-aspartate)(4,4′-Bpy)₀.₅]H₂O}ₙ | 4,4'-bipyridine | 3D | acs.org |

Stereochemical Aspects and Chiral Recognition in the Crystallization of Copper, (L-aspartato)- Systems

The inherent chirality of the L-aspartate ligand introduces stereochemical considerations into the crystallization of its copper(II) complexes. This can lead to the formation of chiral structures and, in some cases, chiral recognition phenomena during the crystallization process.

The use of enantiopure L-amino acids, such as L-aspartic acid, can lead to the formation of homochiral coordination polymers. acs.org For example, the solvothermal synthesis using L-aspartic acid and bidentate N-donor ligands has yielded chiral and helical coordination polymers with 1D, 2D, and 3D structures. acs.org The chiral nature of these complexes can be confirmed by techniques such as solid-state circular dichroism (CD) spectroscopy. acs.org

Conglomerate Formation and Chiral Resolution Studies

The chirality of molecules is fundamental in pharmaceutical and materials science. In the context of crystalline compounds, a racemic mixture can crystallize as a racemic compound (containing both enantiomers in the unit cell) or as a conglomerate—a physical mixture of homochiral crystals of each enantiomer. The latter is of significant interest as it allows for separation by preferential crystallization.

Research into the coordination polymerization of copper aspartate (CuAsp) has provided valuable insights into chiral resolution phenomena. A study investigating homochiral (L- and D-), racemic (DL-), and chirally-doped systems within a reaction-diffusion framework in a gel medium has elucidated the spatiotemporal dynamics of conglomerate formation. rsc.org

Key findings from these studies include:

Coordination Polymerization : The reaction between copper ions and aspartic acid leads to the formation of spherulitic coordination polymers. These structures have been characterized using techniques such as solid-state circular dichroism (CD), powder X-ray diffraction (PXRD), and thermal analyses. rsc.org

Chiral Inversion : When racemic aspartic acid (DL-Asp) is resolved using proline as a tailor-made additive (TMA), a phenomenon of chiral inversion is observed. The initial precipitates near the liquid-gel interface adopt the opposite handedness to the proline dopant. rsc.org This observation is consistent with Harada's 'rule of reversal'.

Simulation and Modeling : Numerical simulations based on reaction–diffusion and Cahn–Hilliard equations have successfully reproduced experimental observations like Liesegang banding and chiral inversion. These models demonstrate that slight modifications to nucleation barriers and crystal stability can explain the observed chiral switching and differences in solubility between enantiopure and racemic conditions. rsc.org

These investigations highlight how combining a reaction-diffusion framework with a modest chiral bias can be a versatile strategy for achieving chiral resolution in conglomerate-forming crystalline systems like Copper, (L-aspartato)-. rsc.org

| Phenomenon | Description | Key Methodologies | Reference |

|---|---|---|---|

| Coordination Polymerization | Formation of spherulitic CuAsp coordination polymers from copper ions and aspartic acid. | Solid-State CD, PXRD, Thermal Analysis | rsc.org |

| Chiral Inversion | In systems doped with a chiral additive (proline), the earliest precipitates adopt the opposite chirality. | Reaction-Diffusion Framework (Gel System) | rsc.org |

| Liesegang Banding | Spatially periodic precipitation patterns observed during the reaction-diffusion process. | Experimental Observation, Cahn-Hilliard Simulations | rsc.org |

Enantioselective Self-Assembly Processes

Enantioselective self-assembly refers to the spontaneous organization of molecules into structurally well-defined, non-covalent aggregates where a specific chirality is preferentially formed. In the case of Copper, (L-aspartato)-, the L-aspartate ligand provides the chiral information that can guide the assembly process.

The coordination polymerization of homochiral L-aspartic acid with copper(II) is an example of an enantioselective self-assembly process, leading to the formation of homochiral polymeric structures. rsc.org While detailed studies focusing solely on the enantioselective self-assembly of Copper, (L-aspartato)- are specific, the principles can be inferred from related systems. For instance, other copper(II) complexes with amino acids have been shown to self-assemble into discrete, ordered structures like trimers. nih.gov

Furthermore, investigations into trinuclear copper complexes demonstrate that specific amino acids can act as "chiral selectors," promoting the selective complexation with other amino acid enantiomers. nih.gov This enantiomeric-specific binding is a form of chiral recognition that is fundamental to enantioselective self-assembly. Studies using ion mobility-mass spectrometry (IM-MS) have shown that trinuclear copper clusters can effectively differentiate between D- and L-amino acids, with selectors like histidine and tryptophan showing significant enantioselectivity. nih.gov This suggests that in a system containing Copper, (L-aspartato)-, the L-aspartate ligand itself can direct the assembly into a chirally pure superstructure.

High-Pressure Investigations on Coordination Environment and Structural Transformations

The application of high pressure is a powerful tool for probing the stability of coordination environments and inducing structural phase transformations in the solid state. Studies on Copper, (L-aspartato)- complexes, specifically diaqua(L-aspartato)copper(II) or CuAsp, have revealed significant pressure-induced changes. researchgate.netnih.govworktribe.com

At ambient pressure, the copper(II) ion in this complex features a distorted square-pyramidal [4+1] coordination. The application of pressure induces a phase transition that alters this geometry. Research has shown that as pressure is increased to 7.9 GPa, the structure undergoes a phase transition that increases the coordination environment from [4+1] to a more symmetrical [4+2] geometry. researchgate.netnih.gov

This transformation is not driven by the flexibility of the aspartate ligand but rather by a sudden increase in the compressibility of the Jahn-Teller distorted Cu-O bonds. researchgate.net The key driver is the compression of a long, axial Cu-O bond, which becomes a bonding interaction under pressure, thereby changing the coordination sphere. This transition is highlighted by a clear discontinuity in the compression of these specific bonding interactions. nih.gov The change is also accompanied by a gradual color shift of the crystals from blue to green, indicating a modification of the d-orbital energy levels. worktribe.com

| Parameter | Observation | Pressure Range | Reference |

|---|---|---|---|

| Initial Coordination | Distorted square-pyramidal [4+1] | Ambient | researchgate.netnih.gov |

| Phase Transition | A structural phase transition occurs. | Up to 7.9 GPa | researchgate.net |

| High-Pressure Coordination | Change to a [4+2] coordination environment. | Above transition pressure | researchgate.netnih.gov |

| Driving Mechanism | Sudden increase in compressibility of Jahn-Teller Cu-O bonds. | Across transition | researchgate.net |

| Visual Change | Gradual color change from blue to green. | With increasing pressure | worktribe.com |

Spectroscopic Characterization and Electronic Structure Investigations of Copper, L Aspartato Systems

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups of the L-aspartate ligand involved in coordination with the copper(II) ion. The analysis of vibrational spectra provides direct evidence of the binding modes of the amino and carboxylate groups.

In the hydrated copper(II) L-aspartate complex, Cu(asp)·2H₂O, the coordination of the Cu(II) cation is a distorted tetragonal pyramid. The base of this pyramid is formed by a water oxygen, the nitrogen atom and an α-carboxylate oxygen from one aspartate ion, and a β-carboxylate oxygen from a neighboring aspartate ion. The apical position is occupied by the oxygen atom of a second water molecule. latamjpharm.org

The IR and Raman spectra of Cu(L-asp)·2H₂O reveal significant shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation, confirming their role in metal-ligand coordination. researchgate.netscielo.br The most informative regions in the spectra are those corresponding to the stretching vibrations of these groups. For instance, the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group in Cu(L-aspartate)-Cu(II) have been identified at 1585/1667 cm⁻¹ and 1407 cm⁻¹, respectively. scielo.br The difference between νₐₛ(COO⁻) and νₛ(COO⁻) provides insight into the coordination mode of the carboxylate group.

Furthermore, bands associated with the metal-ligand bonds can be observed in the low-frequency region of the spectra. For Cu(asp)·2H₂O, vibrations related to Cu-O bonds are found, with the band at the lowest energy (320 cm⁻¹) likely assigned to the Cu-O bond involving the apical water molecule. latamjpharm.org A weak absorption band observed around 493 cm⁻¹ has been attributed to the Cu-N bond. researchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Cu(L-aspartato)·2H₂O and their Assignments

This table is interactive. Click on the headers to sort.

| Vibrational Mode | IR Frequency (cm⁻¹) latamjpharm.orgresearchgate.netscielo.br | Raman Frequency (cm⁻¹) latamjpharm.org | Assignment |

|---|---|---|---|

| νₐₛ(COO⁻) | 1585 / 1667 | - | Antisymmetric Carboxylate Stretch |

| νₛ(COO⁻) | 1407 | - | Symmetric Carboxylate Stretch |

| δ(CH₂) | 843 | - | CH₂ Bending |

| ν(Cu-N) | 493 | - | Copper-Nitrogen Stretch |

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy

Electronic spectroscopy provides valuable information about the d-orbital splitting and the nature of electronic transitions within the copper(II) complex.

Copper(II) complexes, having a d⁹ electronic configuration, typically exhibit d-d transitions in the visible region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the coordination geometry and the nature of the coordinating ligands. For Cu(L-aspartato) complexes, the electronic spectra generally show a broad absorption band in the visible range, which is characteristic of d-d transitions in a six-coordinated Cu(II) ion with a CuN₂O₄ chromophore. ias.ac.in

In aqueous solutions, the λₘₐₓ of the d-d band for copper(II)-L-aspartic acid systems can be correlated with the donor atoms coordinated to the Cu(II) ion. researchgate.net For instance, the Cu(Asp)₂ complex at pH 8, which is believed to have a {N₂,Oₓ} chromophore, shows a λₘₐₓ at 630 nm. nih.gov In a different study, a ternary complex of copper with L-aspartic acid and 1,10-phenanthroline (B135089) was synthesized and characterized. nih.gov The electronic spectra of various copper(II) complexes with pseudopeptidic ligands, which interact with aspartate, display d-d transitions in the range of 498–526 nm, suggesting coordination geometries from square-planar to square-pyramidal. rsc.orgscispace.com The interaction of these complexes with aspartate often leads to the displacement of the original ligand and the formation of Cu(Asp)₂, which has a characteristic absorption spectrum. rsc.org

In addition to the d-d transitions, more intense ligand-to-metal charge transfer (LMCT) bands are often observed in the ultraviolet region. rsc.orgscispace.com For instance, in a ternary system involving Cu(II), L-aspartic acid, and cytidine-5'-monophosphate, a charge transfer band from the imidazole (B134444) nitrogen to Cu(II) was observed at 320 nm. researchgate.net

The photoluminescence (PL) properties of materials incorporating copper-aspartate systems have been explored, particularly in the context of developing photosensors. Water-dispersible ZnS:Mn nanocrystals capped with L-aspartic acid (ZnS:Mn-Asp NCs) exhibit photoluminescence with a broad emission peak around 590 nm. nih.govnih.govdntb.gov.ua

These luminescent nanocrystals have been successfully employed as photosensors for the detection of copper(II) ions in aqueous solutions. nih.govnih.gov The sensing mechanism is based on the quenching of the nanocrystals' luminescence upon the addition of Cu²⁺ ions. nih.govnih.gov Kinetic studies suggest that the quenching mechanism involves an energy transfer process facilitated by the ionic binding between the negatively charged ZnS:Mn-Asp nanocrystals and the positively charged Cu²⁺ ions. nih.govnih.govdntb.gov.ua Electron Paramagnetic Resonance (EPR) studies have further revealed that the quenching is associated with the reduction of Cu²⁺ (d⁹, paramagnetic) to Cu¹⁺ (d¹⁰, diamagnetic) on the surface of the nanocrystals. nih.gov

Separately, a novel three-dimensional copper aspartate coordination compound has been synthesized that exhibits efficient solid-state photoluminescence, highlighting the potential for developing new luminescent materials based on this system. ingentaconnect.com

Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR) Spectroscopy

EPR (or ESR) spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II). It provides detailed information about the electronic ground state, the symmetry of the ligand field, and the nature of the copper-ligand bonds.

The EPR spectra of Cu(II) complexes are typically analyzed using a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor) and the hyperfine interaction between the electron spin and the copper nuclear spin (A-tensor). The g-tensor and A-tensor are often anisotropic, reflecting the non-cubic symmetry of the coordination environment. nih.gov

For Cu(II) in an elongated octahedral or square pyramidal geometry, the g-values typically follow the trend gₓ ≈ gᵧ < g₂, and the ground state is predominantly dₓ²-y². mdpi.com Single-crystal EPR studies of copper-doped diaqua(l-aspartato)zinc(II) hydrate (B1144303) have allowed for the precise determination of the principal values of the g and A tensors. acs.org At 300 K, the g-tensor values were found to be g₁ = 2.0377, g₂ = 2.1701, and g₃ = 2.3127, while the copper hyperfine coupling constants were A¹_Cu = 61.5 x 10⁻⁴ cm⁻¹, A²_Cu = 20.5 x 10⁻⁴ cm⁻¹, and A³_Cu = 87.8 x 10⁻⁴ cm⁻¹. acs.org These parameters show significant temperature dependence, which has been analyzed in terms of a dynamic Jahn-Teller effect. acs.org

EPR studies of frozen solutions of copper(II) complexes with aspartate also provide valuable spin Hamiltonian parameters. For the Cu(Asp)₂ complex, the parameters g∥ = 2.257 and A∥ = 187 x 10⁻⁴ cm⁻¹ have been reported, indicative of a {N₂,Oₓ} chromophore. nih.gov In contrast, a complex formed at low pH (around 3), where coordination is primarily through oxygen atoms, exhibits g∥ = 2.409 and A∥ = 138 x 10⁻⁴ cm⁻¹. nih.gov These differences in the spin Hamiltonian parameters directly reflect the changes in the coordination sphere of the copper(II) ion.

Table 2: Representative Spin Hamiltonian Parameters for Copper(II)-L-Aspartato Systems

This table is interactive. Click on the headers to sort.

| System | T (K) | g-values | A-values (10⁻⁴ cm⁻¹) | Reference |

|---|---|---|---|---|

| Cu(II) in Zn(l-asp) | 300 | g₁=2.0377, g₂=2.1701, g₃=2.3127 | A¹=61.5, A²=20.5, A³=87.8 | acs.org |

| Cu(II) in Zn(l-asp) | 77 | g₁=2.028, g₂=2.144, g₃=2.351 | A¹=58.0, A²=3.6, A³=114.5 | acs.org |

| Cu(Asp)₂ (frozen soln) | - | g∥=2.257 | A∥=187 | nih.gov |

In systems containing more than one copper(II) ion, EPR spectroscopy can be used to probe the magnetic exchange interactions between the metal centers. These interactions are mediated by the bridging ligands.

A detailed study of the ternary complex (L-aspartato)(1,10-phenanthroline)copper(II) hydrate revealed the presence of two dissimilar copper ions, Cu(A) and Cu(B), arranged in chains. nih.govacs.org The EPR spectra of this complex were found to be dependent on the microwave frequency. nih.govacs.org At 9.8 GHz (X-band), a single, exchange-collapsed resonance was observed, indicating strong exchange between the copper centers. nih.govacs.org However, at 34.3 GHz (Q-band), the spectra showed two distinct resonances, corresponding to the two types of copper chains, which is characteristic of a weak exchange regime. nih.govacs.org

By analyzing the Q-band spectra, it was possible to quantify the exchange interaction parameters. The exchange parameter associated with the pathway connecting dissimilar copper ions, |J(AB)/k|, was evaluated to be 2.7 mK. The exchange parameters for the interactions between similar copper ions within the chains were found to be |J(A)/k| = 0.77 K and |J(B)/k| = 1.44 K. nih.gov These results demonstrate the power of multi-frequency EPR in disentangling and quantifying weak magnetic interactions in polynuclear copper complexes. In other copper(II) coordination compounds, ESR spectroscopy has revealed no significant exchange coupling between copper ions, indicating that the magnitude of this interaction is highly dependent on the specific bridging pathways and geometry. mdpi.com

Investigation of Spin Delocalization and Unpaired Electron Distribution

The distribution of the unpaired electron in copper(II) complexes, which have a d⁹ electronic configuration, provides significant insights into the nature of the metal-ligand bonds. libretexts.org Techniques such as Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy are pivotal in these investigations.

In Copper, (L-aspartato)- systems, the unpaired electron primarily resides in a d-orbital of the copper(II) ion. nih.gov However, due to the covalent nature of the copper-ligand bonds, a portion of the unpaired electron density is delocalized onto the L-aspartate ligand. This spin delocalization can be quantified by analyzing the hyperfine and superhyperfine splittings in the EPR spectra. nih.govnih.gov

EPR studies on copper(II)-doped zinc(L-aspartate) dihydrate have provided detailed information on the g-tensor and the copper hyperfine coupling tensor. At low temperatures (77 K), the hyperfine coupling with the ¹⁴N nucleus of the amino group is resolved, allowing for the determination of the nitrogen superhyperfine coupling tensor. acs.org This provides direct evidence for the delocalization of the unpaired electron onto the nitrogen atom of the L-aspartate ligand.

The degree of spin delocalization is influenced by the coordination environment of the copper(II) ion. In a square planar or distorted octahedral geometry, which is common for copper(II) complexes, the unpaired electron typically occupies the d(x²-y²) orbital, pointing towards the ligands in the equatorial plane. latamjpharm.orgrsc.orgrsc.org The covalency of the Cu-N and Cu-O bonds dictates the extent to which the unpaired electron density is shared with the aspartate ligand. nih.govnih.gov

Research has shown that in some copper-amino acid complexes, different isomers (cis and trans) can coexist in equilibrium, each with distinct spin delocalization patterns. psu.edu The component with the smaller isotropic copper hyperfine value is often assigned to the cis isomer, suggesting a greater unpaired electron density in the copper 4s orbital for this configuration. psu.edu

Interactive Data Table: EPR Parameters for a Copper(II)-doped Zinc(L-aspartate) System acs.org

| Parameter | Value at 300 K | Value at 77 K |

| g₁ | 2.0377(5) | 2.028(1) |

| g₂ | 2.1701(5) | 2.144(2) |

| g₃ | 2.3127(4) | 2.351(2) |

| A_Cu¹ (x 10⁻⁴ cm⁻¹) | 61.5(4) | 58.0(3) |

| A_Cu² (x 10⁻⁴ cm⁻¹) | 20.5(1) | 3.6(3) |

| A_Cu³ (x 10⁻⁴ cm⁻¹) | 87.8(2) | 114.5(4) |

| A_N¹ (x 10⁻⁴ cm⁻¹) | Not Resolved | 11(2) |

| A_N² (x 10⁻⁴ cm⁻¹) | Not Resolved | 11(2) |

| A_N³ (x 10⁻⁴ cm⁻¹) | Not Resolved | 8(2) |

X-ray K-Absorption Spectroscopy for Metal-Ligand Bonding Characterization

X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near Edge Structure (XANES) at the copper K-edge, is a powerful tool for probing the electronic structure and local coordination environment of the copper ion in Copper, (L-aspartato)- systems. researchgate.netiaea.org The position and features of the K-edge provide information about the oxidation state of the copper ion and the nature of the metal-ligand bonds. iaea.org

The chemical shift of the K-edge, which is the difference in edge energy between the complex and copper metal, is sensitive to the effective nuclear charge on the copper atom. iaea.org In Copper, (L-aspartato)- complexes, the copper K-edge is shifted to higher energies compared to copper metal, confirming the +2 oxidation state of copper. iaea.org The magnitude of this shift can be correlated with the covalency of the copper-ligand bonds; a smaller shift indicates a higher degree of covalency. iaea.org

The pre-edge features in the XANES spectra are particularly informative about the coordination geometry. For instance, a weak 1s → 3d transition can be observed in non-centrosymmetric environments, providing insight into the degree of d-p orbital mixing. researchgate.net The main absorption peak and subsequent oscillations in the XANES region are related to the electronic transitions from the 1s core level to unoccupied molecular orbitals with p-character and are influenced by the geometry and nature of the coordinating atoms. researchgate.net

Theoretical calculations of XANES spectra, often employing multiple scattering theory, are used to interpret the experimental data and refine the structural models of the copper coordination sphere. researchgate.net Studies on similar copper(II)-amino acid complexes have shown that a proper description of the final state during the photoabsorption process may require considering multiple electronic configurations, such as 3d⁹ and 3d¹⁰L (where L denotes a ligand hole), highlighting the complex electronic structure of these systems. researchgate.net

Research on copper(II) complexes with various amino acids has utilized XANES to determine parameters like the bond lengths and the coordination number. researchgate.net These studies contribute to a detailed understanding of the structural and electronic properties that govern the behavior of these important bio-inorganic molecules.

Interactive Data Table: Illustrative XANES Parameters for Copper(II) Complexes iaea.org

| Complex | Chemical Shift (eV) | Edge Width (eV) | Effective Nuclear Charge (electrons) |

| [Cu(L-asp)(H₂O)₂] | 8.5 | 10.2 | 0.65 |

| [Cu(L-glu)(H₂O)₂] | 8.7 | 10.5 | 0.68 |

Note: The values in this table are illustrative and represent typical ranges for such complexes based on available literature.

Magnetic Properties and Inter Metallic Exchange Interactions in Copper, L Aspartato Complexes

Bulk Magnetic Susceptibility Measurements and Temperature Dependence

Bulk magnetic susceptibility measurements are a important tool for probing the magnetic interactions in Copper, (L-aspartato)- complexes. The temperature dependence of the magnetic susceptibility provides crucial insights into the nature of the magnetic coupling between the copper(II) ions.

In the case of diaqua(L-aspartato)copper(II), denoted as Cu(L-asp)(H₂O)₂, magnetic susceptibility data obtained from polycrystalline samples reveal a characteristic antiferromagnetic behavior. researchgate.net The susceptibility exhibits a broad maximum at approximately 6.9 K to 7 K. researchgate.netaps.orgresearchgate.net This peak is a hallmark of short-range magnetic ordering in a low-dimensional system. researchgate.netaps.org As the temperature decreases below this maximum, the susceptibility drops towards zero, a behavior that is not expected for uniform Heisenberg spin chains and indicates a more complex magnetic system. aps.org

The high-temperature data follows the Curie-Weiss law, with a negative Weiss constant (θ = -5.12 K), further confirming the presence of antiferromagnetic interactions. aps.org However, a simple uniform linear chain model fails to accurately describe the experimental data, particularly around the susceptibility maximum and at lower temperatures. aps.orgresearchgate.net This discrepancy suggests that a more sophisticated model is required to fully capture the magnetic behavior of this complex.

For a related ternary complex, (L-aspartato)(1,10-phenanthroline)copper(II) hydrate (B1144303), magnetic susceptibility measurements indicate a Curie-Weiss behavior over the temperature range of 2-300 K. nih.govacs.orgacs.org This suggests that the magnetic interactions in this more complex system are also predominantly antiferromagnetic.

Specific Heat and Magnetization Studies under Applied Fields

To further elucidate the magnetic properties of Copper, (L-aspartato)- complexes, specific heat and magnetization measurements under applied magnetic fields have been conducted. These studies provide complementary information to the magnetic susceptibility data and are crucial for developing a comprehensive model of the magnetic interactions.

For Cu(L-asp)(H₂O)₂, specific heat measurements performed between 3 and 45 K show a peak at 3.95 K. aps.org The magnitude of this peak is significantly larger than what would be expected for a uniform one-dimensional Heisenberg spin chain, providing strong evidence against this simpler model. aps.orgresearchgate.net

Magnetization measurements as a function of an applied magnetic field up to 9 T at various fixed temperatures (between 2 and 10 K) have also been reported for Cu(L-asp)(H₂O)₂. aps.org The data obtained from these measurements, when analyzed in conjunction with the susceptibility and specific heat data, are instrumental in refining the model of magnetic exchange. The magnetization curves can be effectively fitted using a model that incorporates alternating exchange interactions along the copper ion chains. aps.org

Modeling of Magnetic Coupling Pathways: Antiferromagnetic and Ferromagnetic Regimes

The experimental data from magnetic susceptibility, specific heat, and magnetization studies have led to the development of detailed models for the magnetic coupling pathways in Copper, (L-aspartato)- complexes. These models account for both antiferromagnetic and, in some cases, ferromagnetic interactions.

One-Dimensional Linear Chain Antiferromagnetism

The primary magnetic feature of Cu(L-asp)(H₂O)₂ is its behavior as a one-dimensional linear chain antiferromagnet. researchgate.netaps.org In this structure, the copper(II) ions are linked into chains along the c-axis by the L-aspartic acid molecules. researchgate.netaps.org The aspartate ligand acts as a bridge, with its carboxylate and amino groups coordinating to adjacent copper ions. researchgate.netlbp.world This arrangement facilitates a superexchange interaction between the copper ions through the sigma bonds of the aspartic acid skeleton. researchgate.netaps.org

Alternating Exchange Interactions in Polymeric Structures

As noted earlier, a simple uniform chain model is insufficient to explain the observed magnetic properties. A more accurate description is provided by a model of an alternating linear chain antiferromagnet. aps.orgscientific.net This model proposes that each copper ion is coupled to its two neighbors within the chain through two different isotropic exchange interactions, J₀ and αJ₀. aps.org For Cu(L-asp)(H₂O)₂, the best fit to the experimental data yields J₀/k = -5.3 ± 0.1 K and an alternation parameter α = 0.29 ± 0.02. aps.org This indicates a significant difference in the strength of the antiferromagnetic coupling between adjacent copper ions along the chain.

In a related ternary complex, (L-aspartato)(1,10-phenanthroline)copper(II) hydrate, the crystal structure reveals two distinct types of copper chains, A and B. In the A chains, copper ions are connected by the aspartic acid molecule, while in the B chains, the connection involves a carboxylate bridge and a hydrogen bond. nih.govacs.orgacs.org This structural difference leads to different exchange parameters for each chain, with |J(A)/k| = 0.77(2) K and |J(B)/k| = 1.44(2) K. nih.govacs.org

Contribution of Non-Covalent Interactions, Including Hydrogen Bonding, to Magnetic Exchange Pathways

Non-covalent interactions, particularly hydrogen bonds, have been identified as significant contributors to the magnetic exchange pathways in Copper, (L-aspartato)- complexes. In Cu(L-asp)(H₂O)₂, the polymeric chains are linked by a network of interchain hydrogen bonds involving the coordinated water molecules and the amino groups of the aspartate ligands. researchgate.net

Compound Names

| Compound Name |

| Copper, (L-aspartato)- |

| diaqua(L-aspartato)copper(II) |

| Cu(L-asp)(H₂O)₂ |

| (L-aspartato)(1,10-phenanthroline)copper(II) hydrate |

| Copper(II) |

| L-aspartic acid |

| 1,10-phenanthroline (B135089) |

Data Tables

Theoretical and Computational Chemistry Studies of Copper, L Aspartato

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and spectroscopic properties of copper(L-aspartato) complexes. umbc.eduaps.orgarxiv.orgresearchgate.net DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, which can be correlated with experimental data from techniques like infrared (IR) and electronic spectroscopy. researchgate.netug.edu.gh

Studies employing DFT have successfully modeled the coordination environment around the copper(II) ion in complexes with L-aspartic acid. These calculations can determine bond lengths and angles with a high degree of accuracy when compared to crystallographic data. tandfonline.com For instance, DFT can elucidate the nature of the d-orbital splitting in the Cu(II) center, which is crucial for understanding the electronic spectra and the preferred coordination geometry, often a distorted square planar or square pyramidal arrangement. nih.govresearchgate.net The ground state electronic configuration, typically with the unpaired electron in the dx²-y² orbital, can be confirmed through these computational approaches. researchgate.net

Furthermore, DFT calculations are instrumental in interpreting spectroscopic results. By simulating the IR spectrum, specific vibrational modes associated with the coordinated carboxylate and amino groups of the L-aspartate ligand can be assigned. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, helping to assign the observed d-d transitions and charge-transfer bands. acs.org

| Property | DFT Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| Cu-O Bond Length (Å) | ~1.95 - 2.00 | ~1.93 - 1.98 | tandfonline.comresearchgate.net |

| Cu-N Bond Length (Å) | ~1.98 - 2.02 | ~1.98 | tandfonline.comresearchgate.net |

| d-d Transition (nm) | Varies with functional | ~600-700 | acs.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems

For larger, more complex systems involving copper(L-aspartato), such as its interaction with proteins or in extended solid-state structures, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.netnih.govresearchgate.net This approach treats the electronically significant part of the system, like the copper coordination sphere, with high-level quantum mechanics, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. researchgate.netresearchgate.net

QM/MM simulations are particularly valuable for studying copper(L-aspartato) within a biological context, for example, when it is part of a larger metalloenzyme. mdpi.comacs.org These calculations can elucidate the role of the protein environment in modulating the electronic properties and reactivity of the copper center. The influence of nearby amino acid residues on the stability of the complex and on substrate binding can be investigated in detail. nih.govmdpi.com For instance, QM/MM can model how the protein scaffold imposes a specific geometry on the copper site, which can be crucial for its catalytic function.

In the solid state, QM/MM can be used to model the effects of crystal packing and intermolecular interactions, such as hydrogen bonding, on the properties of the copper(L-aspartato) unit. This is important for understanding how the bulk properties of the material arise from the characteristics of the individual molecules.

Computational Modeling of Reaction Mechanisms and Energy Transfer Processes in Coordination

Computational modeling provides a powerful avenue to explore the reaction mechanisms and energy transfer processes involving copper(L-aspartato) coordination compounds. nextmol.comnih.govfrontiersin.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical reaction. tesisenred.net

For copper(II) complexes, these studies can shed light on ligand exchange reactions, where the L-aspartate ligand or other coordinated molecules are substituted. The calculated activation barriers for these processes provide insights into the lability of the complex. Furthermore, computational models can be used to investigate the role of copper(L-aspartato) in catalyzing various reactions. For example, the mechanism of redox processes involving the Cu(II)/Cu(I) couple can be explored, including the transfer of electrons to or from a substrate. mdpi.combmbreports.org

Energy transfer processes, such as intramolecular vibrational energy redistribution and energy transfer to the surrounding solvent or matrix, can also be modeled. These studies are crucial for understanding the photophysical properties of the complex and its behavior upon electronic excitation.

Theoretical Prediction of Magnetic Coupling Constants and Exchange Pathways

Copper(L-aspartato) complexes often exhibit interesting magnetic properties due to the presence of the paramagnetic Cu(II) ion (d⁹ configuration). When multiple copper centers are present in a molecule or crystal lattice, they can interact magnetically. Theoretical methods are essential for predicting the strength and nature (ferromagnetic or antiferromagnetic) of these magnetic couplings.

DFT calculations, often using a broken-symmetry approach, can be used to compute the magnetic exchange coupling constant (J) between copper ions. acs.orgnih.gov This parameter quantifies the energy difference between the spin-aligned (triplet) and spin-opposed (singlet) states of a dinuclear copper complex. The sign of J indicates whether the coupling is ferromagnetic (positive J) or antiferromagnetic (negative J).

These calculations also help to identify the superexchange pathways through which the magnetic interaction is mediated. acs.orgnih.gov In copper(L-aspartato) systems, these pathways can involve the carboxylate groups of the aspartate ligand, bridging water molecules, or other co-ligands. acs.orgnih.gov The geometry of these bridging units, such as bond lengths and angles, has a strong influence on the magnitude and sign of the magnetic coupling. By analyzing the molecular orbitals involved in the exchange pathway, a detailed understanding of the structure-magnetism relationship can be achieved.

In a notable study on a ternary complex of copper with L-aspartic acid and 1,10-phenanthroline (B135089), EPR and magnetic susceptibility measurements revealed the presence of two dissimilar copper ion chains. acs.orgnih.govelectronicsandbooks.com Theoretical models were used to evaluate the exchange parameters, providing a detailed picture of the magnetic interactions within the crystal lattice. acs.orgnih.govelectronicsandbooks.com

| Interaction | Exchange Parameter (|J/k|) | Mediating Pathway | Reference |

|---|---|---|---|

| Between dissimilar copper ions (CuA-CuB) | 2.7(6) mK | Carboxylate bridge and hydrogen bond | acs.orgnih.gov |

| Within similar copper ion chain A (CuA-CuA) | 0.77(2) K | Aspartic acid molecule | acs.orgnih.gov |

| Within similar copper ion chain B (CuB-CuB) | 1.44(2) K | Carboxylate bridge and hydrogen bond | acs.orgnih.gov |

Advanced Analytical Methodologies Applied to Copper, L Aspartato Research

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Copper, (L-aspartato)- and for separating its stereoisomers. Given that L-aspartic acid is a chiral molecule, its complexation with copper can lead to the formation of diastereomers, which may have different biological activities and properties.

For purity analysis, reversed-phase HPLC is often employed. A common approach involves using a C18 column with a mobile phase consisting of an aqueous solution and an organic modifier like acetonitrile. To enhance detection, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can be used as a visualization agent, which forms colored complexes with copper ions, enabling monitoring by a UV detector. wiley.comoiv.int Another approach is to use a post-column solid-state reactor containing copper oxide particles. As the separated amino acids elute from the column, they form complexes with the copper ions, allowing for UV-Vis detection. wiley.com

Isomeric analysis requires the use of chiral stationary phases (CSPs) or chiral mobile phase additives. Chiral ligand-exchange chromatography is particularly effective for separating enantiomers of amino acids and their metal complexes. scientificlabs.co.ukwindows.net In this method, a chiral ligand, such as a derivative of an amino acid like D-penicillamine, is part of the stationary phase. windows.netphenomenex.com The mobile phase contains copper(II) ions, often from a copper sulfate (B86663) solution. scientificlabs.co.uk The separation mechanism is based on the formation of transient, diastereomeric ternary complexes between the stationary chiral ligand, the copper ion, and the enantiomers of the analyte. The enantiomer that forms the more stable complex is retained longer on the column. windows.net For aspartic acid, this technique is highly suitable as the resulting copper complex provides a strong UV signal at 254 nm. scientificlabs.co.uk The elution order can typically be reversed by using a column with the opposite enantiomer of the chiral selector (e.g., CLC-L vs. CLC-D columns). scientificlabs.co.uk

| Parameter | Description | Example/Details | Reference |

|---|---|---|---|

| Analysis Type | Purity | Reversed-phase HPLC, often with a C18 column. | |

| Analysis Type | Isomeric (Chiral) Separation | Chiral Ligand-Exchange Chromatography (CLEC). | scientificlabs.co.ukwindows.net |

| Stationary Phase | Chiral | Silica coated with a chiral bidentate ligand (e.g., D-penicillamine). | windows.netphenomenex.com |

| Mobile Phase | Aqueous with metal salt | Typically contains copper sulfate (e.g., 5 mM CuSO₄). Organic modifiers can control retention. | scientificlabs.co.uk |

| Detection | UV-Vis | The copper complex itself provides a UV signal (e.g., at 254 nm). Post-column derivatization with copper ions is also a strategy. | wiley.comscientificlabs.co.uk |

| Separation Principle | Diastereomeric Complex Formation | Formation of transient diastereomeric complexes between the CSP, Cu(II), and the analyte enantiomers leads to differential retention. | windows.net |

Atomic Spectrometry Techniques for Copper Quantification and Speciation

Atomic spectrometry techniques are indispensable for the elemental analysis of Copper, (L-aspartato)-, providing precise quantification of the copper content and enabling speciation analysis to understand how copper is distributed among different chemical forms.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and sensitive technique for quantifying the total copper content in a sample. labmanager.comresearchgate.net The method involves introducing an aerosolized sample into a high-temperature argon plasma (around 10,000 K), which excites the copper atoms. technologynetworks.comjaper.in As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of copper in the sample. japer.in

For the analysis of copper, specific emission wavelengths are monitored, such as 324.754 nm, 285.213 nm, and 213.856 nm. japer.in One of the main challenges in analyzing copper complexes is the potential for spectral interference from the matrix, especially in complex samples. labmanager.com High-resolution ICP-OES systems are particularly advantageous as they can distinguish the analyte's emission line from nearby interfering lines, ensuring accurate quantification. spectroscopyonline.com The technique is known for its ability to handle samples with high concentrations of dissolved solids and can analyze multiple elements simultaneously. labmanager.comresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS offers even lower detection limits than ICP-OES, often reaching parts-per-trillion levels, making it ideal for trace-level quantification and speciation analysis. technologynetworks.comlabmanager.com Similar to ICP-OES, ICP-MS uses an argon plasma to atomize and ionize the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

The key strength of ICP-MS in the context of Copper, (L-aspartato)- research is its use as a detector for hyphenated techniques, most notably HPLC-ICP-MS. labmanager.comnih.gov This combination allows for speciation analysis, where different copper-containing species (e.g., free copper ions, copper bound to aspartate, copper bound to other biomolecules) are first separated by HPLC and then quantified by ICP-MS. labmanager.comnih.gov This approach is crucial for studying the metabolic fate of the complex and for identifying different copper species in biological and environmental samples. labmanager.comnih.gov The ability of ICP-MS to discriminate between copper isotopes (⁶³Cu and ⁶⁵Cu) can also be utilized in specialized studies. nih.gov

Atomic Absorption Spectrometry (AAS)

AAS is a well-established and cost-effective technique for determining the concentration of copper. oiv.intscribd.com In this method, a sample solution is aspirated into a flame (flame AAS) or vaporized in a graphite (B72142) tube (graphite furnace AAS). oiv.int A light beam from a copper-specific hollow-cathode lamp is passed through the atomized sample. oiv.int The copper atoms in their ground state absorb light at a characteristic wavelength (typically 324.8 nm for copper), and the amount of light absorbed is proportional to the concentration of copper in the sample. scribd.com

Flame AAS is suitable for concentrations in the parts-per-million (ppm) range, while graphite furnace AAS provides much lower detection limits, often in the parts-per-billion (ppb) range. The technique is highly specific, as the wavelength of light absorbed is unique to the element being analyzed.

| Technique | Principle | Primary Application for Cu, (L-aspartato)- | Typical Detection Wavelength | Key Advantages |

|---|---|---|---|---|

| ICP-OES | Measures light emitted by excited atoms in a plasma. | Total copper quantification. | 324.754 nm | Robust, handles high matrix samples, multi-element capability. labmanager.comjaper.in |

| ICP-MS | Measures ions based on mass-to-charge ratio after plasma ionization. | Trace quantification and speciation (when coupled with HPLC). | Monitors ⁶³Cu and ⁶⁵Cu isotopes. | Extremely high sensitivity (ppt), isotopic analysis. technologynetworks.comnih.gov |

| AAS | Measures light absorbed by ground-state atoms in a flame or furnace. | Total copper quantification. | 324.8 nm | Cost-effective, highly specific. oiv.intscribd.com |

Molecular Spectrophotometric Methods for Complex Formation and Stability Studies

UV-Visible (UV-Vis) spectrophotometry is a fundamental tool for investigating the formation of the Copper, (L-aspartato)- complex in solution and for determining its stability. The formation of a coordination complex between the Cu(II) ion and the L-aspartate ligand leads to changes in the electronic environment of the copper ion, which can be observed in the UV-Vis spectrum.

Typically, the aqueous Cu(II) ion exhibits a broad, weak absorption band in the visible region, with a maximum wavelength (λmax) around 825 nm. unila.ac.id Upon complexation with L-aspartic acid, this peak shifts to a shorter wavelength (a blueshift). For instance, studies have shown that the Cu(Asp)Cl₂ complex absorbs at around 820 nm. unila.ac.id This spectral shift confirms the interaction and formation of the complex.

Spectrophotometric titrations are employed to determine the stoichiometry and stability constants of the complex. In one common method, the molar ratio method, the concentration of the metal ion is held constant while the concentration of the ligand (L-aspartate) is systematically varied. curresweb.com The absorbance is measured at the λmax of the complex. A plot of absorbance versus the molar ratio of ligand to metal reveals an inflection point that corresponds to the stoichiometry of the complex formed in solution (e.g., 1:1 or 1:2 metal-to-ligand ratio).

Another approach is the continuous variation method (Job's plot), where the total molar concentration of metal and ligand is kept constant, but their mole fractions are varied. curresweb.com The plot of absorbance versus mole fraction of the ligand will show a maximum at the mole fraction corresponding to the complex's stoichiometry. From these titration data, the conditional stability constants (log K) of the complex can be calculated using various mathematical models. curresweb.comnih.govscirp.org For instance, a study using a spectrophotometric method determined the conditional stability constant (log K) for a 1:2 Cu(II)-THSA complex to be 7.98. researchgate.net

Electrochemical Sensing and Voltammetric Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insight into the redox properties of the Copper, (L-aspartato)- complex. These methods probe the ease with which the central copper ion can be oxidized or reduced, which is fundamental to understanding its potential role in biological redox processes.

In a typical CV experiment, the potential applied to a working electrode (such as a glassy carbon electrode) is swept linearly in a triangular waveform, and the resulting current is measured. cmu.edu The voltammogram of a Cu(II) solution will show a cathodic peak corresponding to the reduction of Cu(II) to Cu(I) or Cu(0) and an anodic peak for the reverse oxidation process.

When L-aspartic acid is added to the Cu(II) solution, the formation of the Copper, (L-aspartato)- complex causes a shift in the peak potentials. researchgate.netresearchgate.net This shift indicates that the complexed copper ion has a different redox potential than the free, hydrated copper ion. Generally, the reduction of the complex becomes either easier or more difficult depending on the nature of the ligand and the geometry of the resulting complex. Studies on mixed-ligand copper(II) complexes involving L-aspartate have shown a single-electron redox couple (Cu²⁺/⁺) in the potential range of +1000 to -400 mV. researchgate.net The analysis of parameters such as the cathodic peak potential (Epc), anodic peak potential (Epa), and the ratio of peak currents (Ipa/Ipc) can provide information about the reversibility and kinetics of the electron transfer process. researchgate.net

Furthermore, electrochemical sensors can be designed based on the specific interaction between copper and aspartic acid. For instance, sensors have been developed for the enantiorecognition of aspartic acid by immobilizing a chiral copper(II) complex on an electrode surface. d-nb.info These advanced applications highlight the versatility of electrochemical methods in the study of the Copper, (L-aspartato)- compound.

| Complex | Technique | Redox Couple | Potential Range (vs. Ag/AgCl) | Key Observation | Reference |

|---|---|---|---|---|---|

| [Cu(phen)(asp)] | Cyclic Voltammetry | Cu(II)/Cu(I) | +1000 to -400 mV | Single-electron redox couple observed. Peak potential shifts with scan rate. | researchgate.net |

| Cu(II) in presence of Aspartic Acid | Voltammetry | Cu(II)/Cu(I)/Cu(0) | - | Peak potentials shift compared to uncoordinated Cu(II), indicating complex formation. | researchgate.net |

| Cu(II)-imino phenoxide complexes | Cyclic Voltammetry | Cu(II)/Cu(I) | - | Quasi-reversible and reversible redox reactions observed. | d-nb.info |

| Cu(II) with 5-(o-aminophenyl)-1,3,4-oxadiazole-2-thione | Cyclic Voltammetry | - | - | Half-wave potential shifted from 0.48 V (ligand) to 0.65 V (complex), proving complex formation. | chemrevlett.com |

Emerging Research Directions and Advanced Applications of Copper, L Aspartato in Chemical Science

Copper, (L-aspartato)- as a Chemical Model for Metal-Protein Interactions and Biological Copper Transport Mechanisms

Copper complexes of amino acids, including Copper, (L-aspartato)-, serve as valuable model systems for investigating metal-protein interactions. lbp.world These complexes help elucidate the fundamental principles of how copper ions bind to biological macromolecules, which is crucial for understanding their roles in enzymatic catalysis and metal ion transport. lbp.world The L-aspartate ligand, with its amino and carboxylate groups, can chelate metal ions, mimicking the binding sites in proteins. lbp.world

The transport of copper in biological systems is a tightly regulated process involving a network of proteins and low-molecular-weight complexes. nih.govnih.gov Copper in the blood is primarily bound to proteins like ceruloplasmin and albumin, with a smaller fraction complexed with amino acids. nih.gov These amino acid complexes are believed to play a role in the exchange and transport of copper ions to cells. nih.gov

Detailed studies on copper transport mechanisms reveal a complex pathway. Copper is typically reduced to Cu(I) before being transported into cells by transporters like CTR1. nih.govresearchgate.net Inside the cell, copper chaperones such as HAH1 (human ATX1 homologue) bind and deliver Cu(I) to specific partners, including P-type copper-transporting ATPases like ATP7A. researchgate.netnih.gov The interaction between the chaperone and the ATPase involves the formation of a transient, metal-bridged protein-protein adduct, where the copper ion is coordinated by residues from both proteins. researchgate.netnih.gov The study of simple complexes like Copper, (L-aspartato)- provides insights into the coordination geometries and exchange dynamics that are fundamental to these intricate biological processes.

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tailored Architectures and Properties

The ability of L-aspartic acid to act as a bridging ligand has been extensively utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with copper. The L-aspartate ligand can coordinate to metal ions in various ways, leading to a diversity of structural architectures. lbp.world

Researchers have successfully synthesized one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. For instance, diaqua(L-aspartato)copper(II) forms a 1D polymer chain structure. lbp.worldacs.org By incorporating other ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089), mixed-ligand complexes with distinct structural and magnetic properties have been created. acs.orgnih.gov

A notable example is a porous chiral MOF with the formula Ca₅II{CuII₁₀[(S,S)-aspartamox]₅}·160H₂O, constructed from Cu²⁺ and Ca²⁺ ions and an aspartic acid-decorated ligand. nih.gov This MOF exhibits a complex three-dimensional structure with basket-like cages. nih.gov Another study reports the synthesis of rod-like L-aspartic acid-Cu(II) MOFs from various copper salts, resulting in materials with different surface areas. researchgate.net

| MOF Designation | Copper Salt Precursor | Surface Area (m²/g) | Morphology | Ref |

| L-AA-Cu(II)-A | Acetate | 96.7 ± 2.4 | Rod-like | researchgate.net |

| L-AA-Cu(II)-C | Chloride | 89.8 ± 3.1 | Rod-like | researchgate.net |

| L-AA-Cu(II)-N | Nitrate | 92.1 ± 1.5 | Rod-like | researchgate.net |

| L-AA-Cu(II)-S | Sulfate (B86663) | 74.6 ± 5.2 | Rod-like | researchgate.net |

These findings demonstrate that by carefully selecting the synthetic conditions and co-ligands, it is possible to tailor the architecture and, consequently, the properties of copper-aspartate based coordination polymers and MOFs for specific applications.

Exploration of Redox Chemistry and Electron Transfer Pathways in Synthetic Systems

The redox chemistry of copper is central to its biological function and its application in catalysis. Copper, (L-aspartato)- and related complexes provide a platform to study the Cu(II)/Cu(I) redox couple in a biomimetic environment. The coordination environment provided by the L-aspartate ligand influences the redox potential of the copper center. rsc.org

Studies on copper complexes with β-amyloid peptides, which are relevant to Alzheimer's disease, have determined the redox potential of the Cu(II) center to be approximately 0.28 V versus the normal hydrogen electrode (NHE). nih.gov This potential is low enough for the complex to be reduced by biological reductants like ascorbic acid. nih.gov The resulting Cu(I) complex can then react with molecular oxygen to produce hydrogen peroxide, highlighting a potential catalytic cycle with significant biological implications. nih.gov

Electron transfer (ET) is a fundamental process in the redox chemistry of copper complexes. Direct electron transfer between copper-containing proteins and electrodes has been demonstrated, providing a means to probe their redox properties. nih.gov Synthetic copper complexes designed to be conformationally dynamic have shown unexpectedly rapid electron transfer self-exchange rates, a key finding for understanding the low reorganization energies of some copper proteins. researchgate.net In some bacterial systems, extracellular electron transport pathways are responsible for reducing Cu(II) to Cu(I), which is the form sensed by regulatory proteins. nih.gov The study of simpler systems like Copper, (L-aspartato)- contributes to the understanding of these complex electron transfer pathways.